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  • Product: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
  • CAS: 885521-39-1

Core Science & Biosynthesis

Foundational

characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Inda...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system represents a privileged scaffold in modern medicinal chemistry. Recognized as a bioisostere of indole, its unique arrangement of two nitrogen atoms facilitates potent and specific hydrogen bond interactions within the active sites of biological targets, particularly protein kinases.[1][2] The functionalization of the indazole core, especially at the C3-position, has given rise to a multitude of clinically significant therapeutics, including kinase inhibitors like Axitinib and Pazopanib.[2]

This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde . The aldehyde moiety at the C3-position is not merely a substituent; it is a versatile synthetic handle, unlocking a vast chemical space for library development through transformations such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[2][3] The strategic placement of the methoxy and methyl groups on the benzene ring allows for fine-tuning of the molecule's electronic and steric properties, influencing its solubility, metabolic stability, and target engagement.

As Senior Application Scientists, our goal is not just to present a protocol but to provide a comprehensive characterization playbook. We will delve into the causality behind the synthetic strategy, offer a robust, self-validating analytical workflow, and contextualize the data to empower researchers in their drug discovery endeavors.

Part 1: Synthesis via Indole Ring Transformation

The most efficient and widely adopted strategy for synthesizing 1H-indazole-3-carbaldehydes is not through direct formylation of an indazole, a reaction which is notoriously ineffective, but via a clever ring-transformation of a corresponding indole precursor.[2][3] The Vilsmeier-Haack formylation, a standard method for indoles, fails for indazoles.[3] Therefore, we turn to the nitrosation of a 6-methoxy-4-methyl-1H-indole.

Mechanistic Rationale: The Nitrosation Pathway

The conversion of an indole to an indazole-3-carbaldehyde proceeds through a well-established multi-step mechanism initiated by the nitrosation of the electron-rich C3-position of the indole ring.[2][3]

  • Nitrosation : In a mildly acidic medium, sodium nitrite (NaNO₂) generates a nitrosating agent which electrophilically attacks the C3-position of the indole.

  • Oxime Formation : This leads to the formation of a key oxime intermediate.

  • Ring Opening : The oxime facilitates the addition of a water molecule at the C2-position, triggering the opening of the pyrrole ring.

  • Ring Closure : The reaction concludes with a ring-closing step to form the thermodynamically stable five-membered pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carbaldehyde product.[2][3]

This "scaffold hopping" strategy is a powerful tool in medicinal chemistry, allowing for the direct conversion of one valuable heterocyclic core into another.[4]

Synthesis_Pathway Indole 6-Methoxy-4-methyl-1H-indole Reagents NaNO₂, HCl (aq), DMF Indole->Reagents Intermediate Oxime Intermediate Reagents->Intermediate Nitrosation & Ring Opening Product 6-Methoxy-4-methyl-1H- indazole-3-carbaldehyde Intermediate->Product Ring Closure

Caption: Synthetic pathway from indole to indazole-3-carbaldehyde.

Self-Validating Experimental Protocol

This protocol is adapted from optimized procedures for substituted indoles and is designed for high reproducibility.[2][3]

Materials:

  • 6-Methoxy-4-methyl-1H-indole (1 equivalent)

  • Sodium Nitrite (NaNO₂) (8 equivalents)

  • Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 equivalents)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve NaNO₂ (8 equiv.) in deionized water and DMF at 0 °C.

  • Acidification: Slowly add 2 N HCl (2.7 equiv.) to the stirred solution at 0 °C. Maintain the inert atmosphere and allow the mixture to stir for 10 minutes. This pre-formation of the nitrosating species is critical for minimizing side reactions.[2]

  • Substrate Addition: Dissolve the 6-Methoxy-4-methyl-1H-indole (1 equiv.) in a minimal amount of DMF. Using a syringe pump, add this solution to the reaction mixture dropwise over a period of 2 hours. The slow addition is crucial to prevent dimerization and other side reactions that can plague this transformation, especially with electron-rich indoles.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a petroleum ether/EtOAc solvent system.[2][3] The starting indole will have a different Rf value than the more polar product. Visualization can be done under a UV lamp (254 nm).[2][3]

  • Workup: Once the reaction is complete, quench the mixture with water and transfer it to a separatory funnel. Extract the product with EtOAc (3x).

  • Washing: Wash the combined organic layers sequentially with water (3x) and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield the pure 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.[2]

Part 2: Comprehensive Spectroscopic and Physical Characterization

Accurate characterization is the cornerstone of chemical research. The following data, predicted based on extensive literature precedents for analogous structures, provides a definitive fingerprint for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.[2][3][5]

Physical and Molecular Properties
PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
Appearance Expected to be a yellowish or brown solid[2]
Canonical SMILES COC1=CC2=C(C=C1C)NN=C2C=OPredicted
InChIKey Predicted based on structurePredicted
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[5] Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or Acetone-d₆, as the N-H proton is often broad and may exchange in CDCl₃.[2]

¹H NMR (Predicted, 300 MHz, DMSO-d₆):

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
NH ~14.0 br s - Acidic proton, deshielded by the aromatic system.
CH O ~10.2 s - Highly deshielded aldehyde proton.
H7 ~7.9 s - Aromatic proton adjacent to the electron-withdrawing aldehyde group.
H5 ~7.1 s - Aromatic proton shielded by the methoxy group.
OCH ~3.9 s - Methoxy group protons.

| CH ₃ | ~2.5 | s | - | Methyl group protons on the aromatic ring. |

¹³C NMR (Predicted, 75 MHz, DMSO-d₆):

Carbon Chemical Shift (δ, ppm) Rationale
C HO ~187.0 Aldehyde carbonyl carbon.
C 6 ~160.0 Aromatic carbon attached to the electron-donating OCH₃ group.
C 3 ~145.0 Carbon bearing the aldehyde, part of the pyrazole ring.
C 7a ~142.0 Bridgehead carbon.
C 4 ~130.0 Aromatic carbon bearing the methyl group.
C 3a ~122.0 Bridgehead carbon.
C 7 ~118.0 Aromatic CH.
C 5 ~98.0 Aromatic CH, significantly shielded by the methoxy group.
OC H₃ ~55.5 Methoxy carbon.

| C H₃ | ~16.5 | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups.[3] The spectrum is typically recorded on a solid sample using an ATR accessory.[3]

Functional GroupCharacteristic Absorption (ν, cm⁻¹)Description
N-H Stretch3300 - 3100Broad absorption characteristic of the indazole N-H bond.
C-H Stretch (Aromatic)3100 - 3000Sharp peaks for sp² C-H bonds.
C-H Stretch (Aliphatic)3000 - 2850Absorptions for methyl and methoxy C-H bonds.
C=O Stretch (Aldehyde)~1675Strong, sharp absorption, characteristic of a conjugated aldehyde.[3]
C=C / C=N Stretch1620 - 1450Multiple bands corresponding to the indazole ring system.
C-O Stretch (Aryl Ether)~1250Strong absorption for the Ar-O-CH₃ bond.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is used to confirm the elemental composition.[3]

  • Calculated m/z for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0815

  • Calculated m/z for C₁₀H₉N₂O₂ [M-H]⁻: 189.0670

  • Expected Fragmentation: The primary fragmentation pathway would likely involve the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also a common fragmentation pattern for methylated aromatics.[6]

Part 3: Chemical Reactivity and Synthetic Applications

The true value of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde lies in its potential as a synthetic intermediate. The aldehyde group is a gateway to a diverse array of C3-functionalized indazoles, which are highly sought after in drug discovery programs.[2]

Reactivity_Workflow cluster_aldehyde Aldehyde Transformations cluster_NH N-H Transformations Start 6-Methoxy-4-methyl-1H- indazole-3-carbaldehyde Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Yields Knoevenagel Knoevenagel Condensation (Active Methylene Cmpd) Start->Knoevenagel Yields Reductive Reductive Amination (R₂NH, NaBH₃CN) Start->Reductive Yields Alkylation Alkylation (R-X, Base) Start->Alkylation Yields Alkene C3-Alkenyl Indazoles Wittig->Alkene Knoevenagel->Alkene Amine C3-Aminomethyl Indazoles Reductive->Amine N_Substituted N1-Substituted Indazoles Alkylation->N_Substituted

Caption: Key synthetic transformations of the title compound.

  • Aldehyde Chemistry : The aldehyde can be readily converted into alkenes, secondary alcohols, and various heterocyclic systems, providing diverse molecular architectures for screening.[3]

  • N-H Functionalization : The N-H of the pyrazole ring can be substituted, for instance, via alkylation.[7] This position is critical for modulating the pharmacokinetic properties and target interactions of indazole-based inhibitors.

Conclusion

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a strategically designed chemical building block with significant potential in pharmaceutical research. Its synthesis via a robust indole-to-indazole ring transformation is both efficient and scalable. The comprehensive characterization data provided herein serves as a definitive guide for its identification and quality control. The true power of this molecule is realized in its application as a versatile intermediate, enabling the rapid generation of diverse libraries of 3-substituted indazoles. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this valuable scaffold into their drug discovery pipelines.

References

  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. DOI: 10.1039/C8RA01546E.
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC.
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry.
  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC.
  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

Sources

Exploratory

An In-depth Technical Guide to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS num...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly cataloged, indicating its status as a potentially novel or specialized research chemical, this guide outlines a robust synthetic pathway, predicted physicochemical properties, and potential applications based on the well-established chemistry of analogous indazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of indole.[1][2] This structural feature allows indazole-containing compounds to form strong hydrogen bonds within the binding pockets of proteins, making them potent modulators of various biological targets.[1] Notably, functionalization at the 3-position of the indazole core has led to the development of several marketed drugs, including kinase inhibitors such as axitinib and pazopanib.[3] The aldehyde functionality at this position, as in 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, serves as a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug screening.[1]

Physicochemical and Structural Properties

While experimental data for the target molecule is not available, we can predict its properties based on closely related analogs.

Table 1: Predicted Physicochemical Properties and Identifiers

PropertyPredicted Value/Identifier
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
IUPAC Name 6-methoxy-4-methyl-1H-indazole-3-carbaldehyde
Canonical SMILES COC1=CC2=C(C(=C1)C)NNC2=O
InChI Key (Predicted)
Appearance Likely a solid, color ranging from yellow to brown.[4]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Recommended to be stored in a cool, dry place, protected from light.[4]

Synthetic Protocol: Accessing 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

The most direct and widely employed method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[1][3] This reaction proceeds through a multi-step pathway involving the nitrosation at the C3 position of the indole, followed by ring opening and subsequent ring closure to form the indazole ring.[3]

Proposed Synthetic Scheme

The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde would logically proceed from 6-methoxy-4-methyl-1H-indole via a nitrosation reaction.

Synthetic_Pathway start 6-Methoxy-4-methyl-1H-indole product 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde start->product Nitrosation reagents NaNO₂, aq. HCl reagents->product

Caption: Proposed synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar indazole-3-carbaldehydes.[3][5]

Materials and Reagents:

  • 6-methoxy-4-methyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 6 M

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether or hexane

  • Round-bottomed flask, magnetic stirrer, addition funnel, and standard glassware for organic synthesis.

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (1.2-1.5 equivalents) in distilled water. Cool the solution to 0-5 °C in an ice bath.

  • Reaction Setup: In a separate flask, dissolve 6-methoxy-4-methyl-1H-indole (1 equivalent) in a suitable solvent mixture, such as aqueous acetic acid or a biphasic system of water and an organic solvent. Cool this mixture to 0-5 °C.

  • Nitrosation Reaction: Slowly add the chilled sodium nitrite solution dropwise to the indole solution over 30-60 minutes, maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • Acidification: After the addition is complete, slowly add concentrated hydrochloric acid dropwise to the reaction mixture until it is acidic (pH 1-2). Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Extract the reaction mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[3]

Characterization and Spectroscopic Analysis

The structure of the synthesized 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR * A singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm.[3]
  • A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm.

  • A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm.

  • Aromatic protons on the indazole ring, with chemical shifts and coupling patterns dependent on their positions.

  • A broad singlet for the N-H proton of the indazole ring at δ > 12 ppm.[3] | | ¹³C NMR | * A resonance for the aldehyde carbonyl carbon around δ 185-190 ppm.[3]

  • Resonances for the aromatic carbons, including the carbon bearing the methoxy group at a lower field.

  • Resonances for the methyl and methoxy carbons. | | IR Spectroscopy | * A strong absorption band for the aldehyde C=O stretch around 1670-1700 cm⁻¹.[6]

  • A broad absorption for the N-H stretch around 3100-3300 cm⁻¹.

  • C-H stretching and aromatic C=C stretching bands. | | Mass Spectrometry (MS) | * The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 190.20. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[6] |

Applications in Research and Drug Discovery

Derivatives of 1H-indazole-3-carbaldehyde are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[2]

Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[1][3] The aldehyde group of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde can be readily transformed into various functional groups to interact with the hinge region and other key residues of protein kinases.

Application_Workflow start 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Condensation Reactions start->reaction3 product1 Substituted Amines reaction1->product1 product2 Alkenes reaction2->product2 product3 Heterocycles reaction3->product3 application Bioactive Molecules (e.g., Kinase Inhibitors) product1->application product2->application product3->application

Caption: Synthetic utility of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

  • Anti-inflammatory agents [4]

  • Neurological disorders [4]

  • Antiviral and antimicrobial agents

The unique substitution pattern of 6-methoxy and 4-methyl groups on the indazole ring of the title compound may confer specific selectivity and pharmacokinetic properties, making it a valuable building block for exploring new chemical space in these therapeutic domains.

Conclusion

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde represents a valuable, albeit not widely cataloged, chemical entity for drug discovery and organic synthesis. The synthetic route via nitrosation of the corresponding indole is well-precedented and robust. The versatile aldehyde functionality allows for extensive chemical modifications, enabling the generation of diverse libraries of novel compounds for biological screening. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising building block in their research endeavors.

References

  • Deltreil, P.-A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12833–12844. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(15), 10299–10308. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemsrc. (2025). 4-Methoxy-1H-indazole-3-carbaldehyde | CAS#:898747-12-1. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Introduction: The Strategic Importance of the Indazole Moiety in Kinase Inhibition In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" heterocyclic motif, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Moiety in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" heterocyclic motif, particularly in the design of kinase inhibitors.[1][2] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The indazole core, as a bioisostere of indole, possesses a unique arrangement of hydrogen bond donors and acceptors that allows for high-affinity interactions within the ATP-binding pocket of various kinases.[4] This has led to the development of several clinically successful drugs, including the VEGFR inhibitor Axitinib and the multi-kinase inhibitor Pazopanib.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of a specific, highly functionalized building block: 6-methoxy-4-methyl-1H-indazole-3-carbaldehyde . The strategic placement of the methoxy and methyl groups on the indazole ring allows for the fine-tuning of physicochemical properties and exploration of specific sub-pockets within the kinase active site. The C3-carbaldehyde serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling the generation of libraries of potential kinase inhibitors.[4]

Herein, we present detailed protocols for the synthesis of this key building block, its elaboration into a representative kinase inhibitor targeting Polo-like Kinase 4 (PLK4), a critical regulator of mitosis and a promising oncology target, and the subsequent biological evaluation of the synthesized compound.[5][6]

Part 1: Synthesis of the Core Building Block: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

The synthesis of 6-methoxy-4-methyl-1H-indazole-3-carbaldehyde can be efficiently achieved from the corresponding indole precursor, 6-methoxy-4-methyl-1H-indole, via a nitrosation reaction. This transformation proceeds through the formation of a nitroso-intermediate, followed by a ring rearrangement to yield the desired indazole-3-carbaldehyde.[4][7]

Proposed Synthesis of the Precursor: 6-Methoxy-4-methyl-1H-indole

A plausible route to the required indole precursor, 6-methoxy-4-methyl-1H-indole, can be adapted from established indole syntheses, such as the Japp–Klingmann reaction followed by Fischer indolization.[8]

Reaction Scheme:

Synthesis of 6-methoxy-4-methyl-1H-indole m-anisidine m-Anisidine NaNO2_HCl 1. NaNO2, HCl 2. Ethyl α-ethylacetoacetate Japp_Klingmann Japp-Klingmann Intermediate NaNO2_HCl->Japp_Klingmann Japp–Klingmann reaction EtOH_HCl EtOH, HCl, Δ Indole_ester Ethyl 6-methoxy-4-methylindole-2-carboxylate EtOH_HCl->Indole_ester Fischer indolization Hydrolysis_Decarboxylation 1. NaOH, H2O, Δ 2. H+, Δ Final_Indole 6-Methoxy-4-methyl-1H-indole Hydrolysis_Decarboxylation->Final_Indole Hydrolysis & Decarboxylation Reductive Amination cluster_0 Starting Materials Indazole_Aldehyde 6-Methoxy-4-methyl-1H- indazole-3-carbaldehyde Reaction_Conditions NaBH(OAc)3, DCE, rt Amine_Fragment Amine Fragment (e.g., aminopyridine derivative) Final_Inhibitor Representative PLK4 Inhibitor Reaction_Conditions->Final_Inhibitor Reductive Amination PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication regulates Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest inhibition leads to Mitosis Proper Mitosis Centriole_Duplication->Mitosis Genomic_Stability Genomic Stability Mitosis->Genomic_Stability Our_Inhibitor 6-Methoxy-4-methyl-1H-indazole -derived Inhibitor Our_Inhibitor->Inhibition Inhibition->PLK4 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

Application

Application Notes & Protocols: Synthesis of Bioactive Molecules from 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Molecules such as the kinase inhibitors Axitinib and Pazopa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Molecules such as the kinase inhibitors Axitinib and Pazopanib feature this heterocyclic system, highlighting its importance in designing targeted therapies.[1][4][5] The strategic functionalization of the indazole ring is paramount for modulating biological activity. This application note provides a detailed guide for researchers on leveraging 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde as a versatile starting material for the synthesis of diverse, potentially bioactive molecules. We delve into the causality behind key synthetic transformations, provide detailed, field-proven protocols, and contextualize these syntheses within the broader goal of drug discovery.

Introduction: The Strategic Value of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a highly valuable, yet underexplored, building block for chemical library synthesis. Its utility stems from several key features:

  • The Indazole Core: This bioisostere of indole effectively engages with protein targets through hydrogen bonding, with the two nitrogen atoms acting as both donors and acceptors.[1] The 1H-tautomer is the thermodynamically more stable and predominant form.[6]

  • The C3-Aldehyde: This electrophilic handle is the primary site for synthetic diversification. It readily participates in a wide array of classical organic reactions, allowing for the introduction of complex side chains and the construction of new ring systems.[1][7]

  • Ring Substitution: The 6-methoxy and 4-methyl groups provide steric and electronic handles that can be crucial for tuning selectivity, potency, and pharmacokinetic properties (ADME) of the final compounds. The electron-donating nature of these groups can influence the reactivity of the indazole ring system.

This guide will focus on transforming the C3-aldehyde into key functional groups and molecular scaffolds relevant to the synthesis of kinase inhibitors and other therapeutic agents.

Core Synthetic Strategies & Workflows

The aldehyde functionality is a gateway to numerous molecular classes. The following diagram illustrates the primary synthetic pathways originating from our starting material.

G start 6-Methoxy-4-methyl-1H- indazole-3-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] oxidation Oxidation start->oxidation [O] knoevenagel Knoevenagel Condensation start->knoevenagel CH2(X)(Y), Base cyclocondensation Cyclocondensation start->cyclocondensation Dinucleophile amines Substituted Amines (R-CH2-NH-) reductive_amination->amines acid Indazole-3-carboxylic Acid oxidation->acid alkenes α,β-Unsaturated Systems knoevenagel->alkenes heterocycles Fused/Substituted Heterocycles cyclocondensation->heterocycles amides Amide Derivatives acid->amides Amine, Coupling Agent

Figure 1: Key synthetic transformations of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

Oxidation to Carboxylic Acid: Gateway to Amides and Esters

Oxidation of the aldehyde to a carboxylic acid is a fundamental step, converting the electrophilic aldehyde into a versatile acylating agent precursor. This acid is the immediate precursor for generating vast libraries of amides and esters, a common strategy in late-stage drug functionalization.

Causality & Rationale: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene, is the method of choice. It is exceptionally mild and highly selective for aldehydes, preventing over-oxidation or reaction with other sensitive functional groups on the indazole ring. The 2-methyl-2-butene acts as a scavenger for the reactive hypochlorite byproduct, which could otherwise lead to undesired side reactions.

Reductive Amination: Introducing Nitrogen-based Functionality

Directly converting the aldehyde into an amine via reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry. It allows for the facile introduction of primary, secondary, or tertiary amines, which are key pharmacophoric elements for interacting with biological targets and improving solubility.

Causality & Rationale: A one-pot reaction using a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred. STAB is less reactive and more selective than other hydrides like sodium borohydride, and it tolerates the mildly acidic conditions required for iminium ion formation. This avoids the need to pre-form and isolate the imine intermediate, simplifying the workflow and often improving yields.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation with active methylene compounds is a reliable method for forming a new carbon-carbon double bond at the C3-position. This introduces an α,β-unsaturated system, a common feature in kinase inhibitors that can act as a Michael acceptor or provide a rigid scaffold for orienting other pharmacophoric groups.

Causality & Rationale: The reaction is base-catalyzed, with the choice of base depending on the acidity of the active methylene compound. A weak base like piperidine or pyridine is often sufficient. The reaction proceeds via deprotonation of the active methylene compound to form a nucleophilic carbanion, which attacks the aldehyde. Subsequent dehydration yields the conjugated product. The electron-donating methoxy group on the indazole ring may slightly deactivate the aldehyde, potentially requiring slightly more forcing conditions compared to electron-deficient analogues.

Application in Kinase Inhibitor Synthesis: A Conceptual Framework

Many kinase inhibitors bind to the ATP pocket of the enzyme. A common structural motif involves a heterocyclic core (like our indazole) that forms key hydrogen bonds, and a side chain that occupies adjacent hydrophobic regions. The reactions described above are directly applicable to building such molecules.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Synthesized Inhibitor hinge Hinge Region (H-Bonding) hydrophobic Hydrophobic Pocket indazole Indazole Core (from starting material) indazole->hinge H-Bonds linker Linker (from C3-aldehyde) tail Hydrophobic Tail Group linker->tail tail->hydrophobic van der Waals Interactions

Figure 2: Conceptual binding model of a synthesized indazole-based kinase inhibitor.

For instance, oxidizing the starting aldehyde to the carboxylic acid, followed by amide coupling with a suitable amine (e.g., an aniline derivative), is a direct route to compounds structurally analogous to known kinase inhibitors.

Detailed Experimental Protocols

General Laboratory Notes: All reactions should be conducted in a well-ventilated fume hood. Reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Reaction progress was monitored by Thin-Layer Chromatography (TLC) on silica gel plates.[1]

Protocol 1: Oxidation of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (Pinnick Oxidation)

Objective: To synthesize 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.

Materials:

  • 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in a mixture of t-BuOH and water (4:1 ratio).

  • Add 2-methyl-2-butene (5.0 eq) to the suspension.

  • In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde suspension over 20-30 minutes at room temperature. An ice bath can be used to control any mild exotherm.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography if necessary.

Rationale for Key Steps:

  • Step 1-2: The t-BuOH/water solvent system is effective for dissolving both the organic substrate and the inorganic oxidant. 2-methyl-2-butene is the critical hypochlorite scavenger.

  • Step 4: Dropwise addition controls the reaction rate. NaH₂PO₄ maintains a slightly acidic pH (~4-5), optimal for the oxidation while minimizing side reactions.

  • Step 6: The basic quench neutralizes the acidic reaction mixture and ensures the carboxylic acid product is in its carboxylate salt form in the aqueous layer for initial purification, before re-acidification if needed for extraction.

Protocol 2: Amide Coupling to Synthesize N-Aryl Amide Derivative

Objective: To couple the synthesized carboxylic acid with an aniline derivative.

Materials:

  • 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.[4]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 8-16 hours, monitoring by TLC.[4]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude amide product.

  • Purify by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) or recrystallization.

Rationale for Key Steps:

  • Step 2: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Step 5: Pouring the DMF solution into water precipitates the generally less polar organic product, providing an effective initial purification from the water-soluble DMF and excess reagents.

Quantitative Data Summary

The following table summarizes expected outcomes for the key transformations. Yields are representative and may vary based on substrate, scale, and purification method.

Reaction Starting Material Key Reagents Product Expected Yield
Pinnick OxidationIndazole-3-carbaldehydeNaClO₂, 2-methyl-2-buteneIndazole-3-carboxylic acid85-95%
Amide CouplingIndazole-3-carboxylic acidAniline, HATU, DIPEAN-Aryl Indazole-3-carboxamide70-90%
Reductive AminationIndazole-3-carbaldehydeAmine, NaBH(OAc)₃Substituted Indazolylmethanamine65-85%
KnoevenagelIndazole-3-carbaldehydeMalononitrile, Piperidine2-(Indazol-3-ylmethylene)malononitrile80-95%

Conclusion

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde serves as an exemplary platform for the synthesis of diverse molecular libraries. The aldehyde at the C3 position provides a reliable and versatile reaction handle for transformations such as oxidation, reductive amination, and Knoevenagel condensation. The protocols outlined in this application note are robust, scalable, and directly applicable to drug discovery programs, particularly those targeting kinases and other enzyme classes where the indazole scaffold is a known pharmacophore. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively utilize this building block to accelerate the discovery of novel bioactive molecules.

References

  • Cain, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Elguero, J. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, H. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Gaikwad, D. D. et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cain, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available at: [Link]

  • Cipla Limited. (2014). Process for the preparation of pazopanib or salts thereof. Google Patents.
  • Sakai, T. et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link]

  • Kumar, P. et al. (2022). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing. Available at: [Link]

  • Sravanthi, G. et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Tran, P. H. et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Method

Application Note: A Detailed Protocol for the Reductive Amination of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 3-Aminomethyl-Indazoles in Medicinal Chemistry The indazole scaffold is a privileged motif in mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Aminomethyl-Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged motif in modern drug discovery, renowned for its role as a bioisostere of indole and its capacity to form critical hydrogen bond interactions within protein active sites.[1] Specifically, functionalization at the 3-position has yielded several blockbuster kinase inhibitors, including axitinib and pazopanib.[1] The conversion of 1H-indazole-3-carbaldehydes to their corresponding 3-aminomethyl derivatives via reductive amination is a pivotal transformation, providing a versatile entry point for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR) and developing novel therapeutics.[2]

This application note provides a comprehensive, field-proven protocol for the reductive amination of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, a representative substituted indazole aldehyde. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to ensure high-yield, clean conversion.

Reaction Principle: One-Pot Imine Formation and Selective Reduction

Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through a two-step sequence that can be conveniently performed in a single reaction vessel.[3][4]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion.

  • Hydride Reduction: A carefully selected reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[6][7] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over the aldehyde.[5][7]

Visualizing the Workflow: Reductive Amination Pathway

Reductive_Amination_Workflow Workflow for the Reductive Amination of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde A Reactants 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde Primary/Secondary Amine (R1R2NH) C Reaction Initiation Combine reactants in solvent Stir at room temperature A->C B Solvent System Anhydrous Dichloroethane (DCE) B->C D Addition of Reducing Agent Add Sodium Triacetoxyborohydride (STAB) portion-wise C->D Allow imine formation E Reaction Monitoring Thin-Layer Chromatography (TLC) or LC-MS D->E Stir until completion (typically 1-24h) F Aqueous Work-up Quench with saturated NaHCO3 solution Extract with organic solvent (e.g., DCM) E->F Upon reaction completion G Purification Dry organic layer (Na2SO4) Concentrate in vacuo Column Chromatography F->G H Product Characterization NMR, Mass Spectrometry G->H

Caption: A schematic overview of the one-pot reductive amination protocol.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (0.5 to 5 mmol). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)Notes
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde>95% PurityCustom Synthesis/VendorEnsure starting material is fully characterized.
Amine (e.g., benzylamine, morpholine)Reagent GradeSigma-Aldrich, AcrosUse 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)Reagent GradeSigma-Aldrich, Combi-BlocksUse 1.2-1.5 equivalents. Handle in a dry environment.
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Acros, Sigma-AldrichPreferred solvent due to compatibility with STAB.[6][8]
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-preparedFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (1.0 equiv).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the mixture until the aldehyde is fully dissolved.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the solution via syringe. Stir the reaction mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.[9]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 equiv) to the reaction mixture in portions over 5-10 minutes. Expert Tip: STAB can be mildly hygroscopic and its reaction can be exothermic. Portion-wise addition helps control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[5]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product.[10]

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Self-Validating Systems and Causality

  • Why STAB? The choice of STAB is critical. Stronger hydrides like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a significant byproduct.[7] STAB's selectivity for the iminium ion ensures a cleaner reaction profile.[5][6]

  • Why Anhydrous DCE? STAB reacts with protic solvents like methanol.[7][8] Anhydrous DCE is an excellent solvent choice that ensures the stability and efficacy of the reducing agent throughout the reaction.

  • The Importance of Pre-Stirring: Allowing the aldehyde and amine to stir together before adding the reducing agent gives time for the imine/iminium equilibrium to be established, which is crucial for efficient reduction.[9]

  • Aqueous Bicarbonate Quench: The bicarbonate quench serves two purposes: it neutralizes any remaining acetic acid (a byproduct of the STAB reduction) and hydrolyzes any unreacted STAB.

References

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor (YouTube). [Link]

  • Reductive amination of aldehydes to primary amines. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Sodium triacetoxyborohydride. Wikipedia. [Link]

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Application

Application Notes and Protocols for the Knoevenagel Condensation of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Introduction: Strategic C-C Bond Formation in Privileged Scaffolds The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Privileged Scaffolds

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties.[2][3] A critical avenue in the diversification of this valuable core is the functionalization at the 3-position. 1H-indazole-3-carbaldehydes, in particular, serve as versatile intermediates for crafting complex molecular architectures.[4] The Knoevenagel condensation, a robust and reliable method for carbon-carbon bond formation, presents an ideal strategy for elaborating these aldehyde precursors into α,β-unsaturated systems—a common motif in bioactive molecules.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Knoevenagel condensation to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Knoevenagel Condensation: Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base, which is crucial for deprotonating the active methylene compound to form a resonance-stabilized carbanion (enolate) without inducing self-condensation of the aldehyde.[6][7]

The general mechanism can be outlined as follows:

  • Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a nucleophilic enolate. The acidity of the α-protons is enhanced by the presence of two electron-withdrawing groups (Z).

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

  • Aldol-type Addition: This attack forms an alkoxide intermediate.

  • Protonation: The alkoxide is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct (an aldol).

  • Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. The extended conjugation with the indazole ring provides a strong driving force for this elimination step.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ActiveMethylene Z-CH₂-Z (Active Methylene) Enolate [Z-CH⁻-Z ↔ Z-C⁻=Z] (Enolate) ActiveMethylene->Enolate B: Base Base (B:) Base->ActiveMethylene ConjAcid BH⁺ Enolate2 Enolate IndazoleAldehyde 6-MeO-4-Me-Indazole-CHO Alkoxide Aldol Adduct (Alkoxide Intermediate) IndazoleAldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->IndazoleAldehyde Nucleophilic Attack Aldol β-Hydroxy Adduct Product α,β-Unsaturated Product Aldol->Product -H₂O Water H₂O Alkoxide2->Aldol + BH⁺ - B:

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the Knoevenagel product. Below are two robust protocols: a classic approach using piperidine catalysis and a greener, solvent-free method.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This method is a widely adopted and reliable procedure for the Knoevenagel condensation, offering good yields and straightforward execution.

Materials and Equipment:

  • 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Anhydrous Ethanol

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in anhydrous ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the final α,β-unsaturated compound.

  • Characterization: Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Green Chemistry Approach - Solvent-Free, Ammonium Acetate Catalysis

This protocol aligns with the principles of green chemistry by eliminating the use of organic solvents and employing a benign catalyst.[8] It is often faster and can lead to higher yields.[8]

Materials and Equipment:

  • 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile)

  • Ammonium acetate

  • Mortar and pestle or a small beaker with a glass rod

  • Heating plate or oil bath

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Mixing Reagents: In a beaker or mortar, combine 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde (1.0 eq.), the active methylene compound (1.0 eq.), and a catalytic amount of ammonium acetate (0.1-0.2 eq.).

  • Grinding/Stirring: Grind the mixture with a pestle or stir vigorously with a glass rod for a few minutes at room temperature.

  • Heating: Gently heat the mixture to 80-100°C. The reaction is often accompanied by the melting of the reactants and is typically complete within 15-30 minutes. Monitor by TLC.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature, at which point it should solidify.

  • Purification: Add a small amount of water to the solid mass and stir. Collect the solid product by vacuum filtration. This step removes the water-soluble ammonium acetate catalyst.

  • Washing and Drying: Wash the product with cold water and then a small amount of cold ethanol. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical methods.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters for the two protocols, allowing for an at-a-glance comparison to aid in experimental design.

ParameterProtocol 1: Piperidine/EthanolProtocol 2: Solvent-Free/NH₄OAc
Catalyst Piperidine (weak organic base)Ammonium Acetate (benign salt)
Solvent EthanolNone
Temperature Reflux (~78°C)80-100°C
Reaction Time 2-4 hours15-30 minutes
Work-up Cooling, precipitation, filtrationWater wash, filtration
Advantages Well-established, reliableFast, high-yielding, eco-friendly[8]
Considerations Use of organic solvent and basePotential for thermal decomposition if overheated

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Knoevenagel condensation, from reagent preparation to final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reagents Weigh Aldehyde, Active Methylene Compound, and Catalyst Mixing Combine Reagents (with or without solvent) Reagents->Mixing Heating Heat and Stir (Reflux or specified temperature) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Precipitation Precipitate/Solidify Product Cooling->Precipitation Filtration Filter and Collect Solid Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterize Product (NMR, MS, etc.) Drying->Characterization

Caption: General experimental workflow for Knoevenagel condensation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, observing the consumption of the starting aldehyde and the appearance of a new, typically more conjugated and UV-active product spot. The successful synthesis is confirmed by standard analytical techniques. The expected ¹H NMR spectrum of the product should show a characteristic singlet for the newly formed vinyl proton, and the disappearance of the aldehyde proton signal from the starting material. Mass spectrometry will confirm the expected molecular weight of the condensed product.

Conclusion

The Knoevenagel condensation is a powerful and versatile tool for the derivatization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. By selecting the appropriate conditions, researchers can efficiently synthesize a variety of α,β-unsaturated compounds, which are valuable intermediates in the discovery of new therapeutic agents. The protocols provided offer both a classic, reliable method and a green, efficient alternative, empowering scientists to choose the approach that best fits their research goals and laboratory principles.

References

  • Journal of Scientific Research of The Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Molecules. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. [Link]

  • Records of Natural Products. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. [Link]

  • ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2006, August 7). A Practical Knoevenagel Condensation Catalyzed by Imidazole. [Link]

  • PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. [Link]

  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • MDPI. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • J-STAGE. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • ResearchGate. (2014, December 6). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. [Link]

  • ResearchGate. (2018, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • ResearchGate. (2019, August 9). Recent development of green protocols towards Knoevenagel condensation: A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Link]

  • Science of Synthesis. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]

  • Taylor & Francis Online. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

  • ResearchGate. (2015, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • J-STAGE. (n.d.). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. [Link]

  • Bentham Science. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • ACS Publications. (n.d.). Catalyst Study of the Knoevenagel Condensation. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 6-Methoxy-4-methyl-1H-indazole Derivatives

Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The functionalization of the indazole ring system, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allows for the precise tuning of a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations, offering mild reaction conditions and broad functional group tolerance.[3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-methoxy-4-methyl-1H-indazole derivatives. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the choice of reagents and conditions, ensuring scientifically sound and reproducible results.

Precursor Synthesis: Halogenation of 6-Methoxy-4-methyl-1H-indazole

The successful execution of cross-coupling reactions necessitates the presence of a suitable leaving group on one of the coupling partners, typically a halide. For the 6-methoxy-4-methyl-1H-indazole scaffold, iodination or bromination at strategic positions is the first critical step. The electron-rich nature of the indazole ring, further enhanced by the methoxy and methyl substituents, dictates the regioselectivity of these halogenation reactions.

Protocol 1: Iodination at the C3-Position

Iodination is often preferred over bromination due to the higher reactivity of the resultant C-I bond in the subsequent oxidative addition step of the catalytic cycle.[4]

Materials:

  • 6-Methoxy-4-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-methoxy-4-methyl-1H-indazole (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-6-methoxy-4-methyl-1H-indazole.

Protocol 2: Bromination at the C5-Position

While direct bromination of the indazole core can be challenging, a plausible route can be adapted from methods developed for structurally similar compounds.[5][6]

Materials:

  • Substituted 2-aminobenzaldehyde precursor

  • Hydrazine hydrate

  • Appropriate brominating agent (e.g., N-Bromosuccinimide)

  • Suitable solvent (e.g., Acetic acid)

Procedure (Hypothetical, based on analogous syntheses):

  • Synthesize the 6-methoxy-4-methyl-1H-indazole core via cyclization of a corresponding substituted 2-aminobenzaldehyde with hydrazine hydrate.[7]

  • To a solution of 6-methoxy-4-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (1.05 eq) at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 5-bromo-6-methoxy-4-methyl-1H-indazole.

The Critical Role of N-Protection in Indazole Cross-Coupling

The acidic N-H proton of the indazole ring can interfere with palladium-catalyzed reactions, leading to catalyst inhibition or undesired side reactions.[8] Therefore, protection of the indazole nitrogen is often a crucial step for achieving high yields and clean conversions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its ease of installation and subsequent removal under mild conditions.[4][9]

Protocol 3: N-Boc Protection

Materials:

  • Halo-6-methoxy-4-methyl-1H-indazole (e.g., 3-iodo or 5-bromo derivative)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the halo-indazole (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.5 eq), (Boc)₂O (1.2 eq), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude N-Boc protected halo-indazole is often of sufficient purity for the next step, or it can be purified by flash chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail protocols for key palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for success and is often substrate-dependent. The conditions provided are based on established methodologies for similar indazole systems and should serve as a robust starting point for optimization.[3][10]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organoboron reagent and a halide.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - N-Boc-halo-indazole (1.0 eq) - Boronic acid/ester (1.2-1.5 eq) - Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) - Pd catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%) - Solvent (e.g., Dioxane/H₂O) Degas Degas with N₂ or Ar for 15-30 min Reagents->Degas Heat Heat to 80-110 °C for 2-12 h Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Filter Filter through Celite Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-Boc-3-iodo-6-methoxy-4-methyl-1H-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine N-Boc-3-iodo-6-methoxy-4-methyl-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

ParameterRecommended ConditionRationale/Insight
Catalyst Pd(dppf)Cl₂Often provides excellent yields for heteroaromatic systems.[6]
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.
Solvent Dioxane/H₂O or DME/H₂OThe aqueous component is crucial for the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, coupling an aryl halide with an amine.[11][12][13]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine HNR'R'' Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • N-Boc-5-bromo-6-methoxy-4-methyl-1H-indazole (1.0 eq)

  • Primary amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • tBuXPhos or XPhos (4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In an oven-dried, argon-flushed flask, combine Pd₂(dba)₃ and the phosphine ligand.

  • Add the anhydrous solvent (toluene or dioxane) and stir for 10 minutes.

  • Add the N-Boc-bromo-indazole, the primary amine, and the base.

  • Heat the reaction to 100-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale/Insight
Catalyst/Ligand Pd₂(dba)₃ / tBuXPhos or XPhosBulky, electron-rich phosphine ligands are crucial for efficient C-N coupling with heteroaromatic halides. tBuXPhos is often effective for indazoles.[11]
Base NaOᵗBu or LHMDSNaOᵗBu is a strong, non-nucleophilic base. LHMDS is useful for substrates with base-sensitive functional groups.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 100-110 °CHigher temperatures are typically required to overcome the activation barrier for C-N bond formation.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynylated indazoles, which are valuable precursors for further transformations.[14] The reaction typically involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have also been developed.[1][15]

Materials:

  • N-Boc-3-iodo-6-methoxy-4-methyl-1H-indazole (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrahydrofuran (THF) or DMF (anhydrous)

Procedure:

  • To a solution of the N-Boc-iodo-indazole and the terminal alkyne in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add TEA or DIPEA and degas the mixture with argon for 15 minutes.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale/Insight
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira coupling.
Base TEA or DIPEAActs as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous conditions are important to prevent side reactions.
Temperature Room temperature to 50 °CThe reaction is often facile at or near room temperature.
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing access to vinyl-substituted indazoles.[16][17]

Materials:

  • N-Boc-5-bromo-6-methoxy-4-methyl-1H-indazole (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (TEA) (2.0 eq)

  • Acetonitrile or DMF (anhydrous)

Procedure:

  • In a sealed tube, combine the N-Boc-bromo-indazole, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous solvent, the alkene, and TEA.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale/Insight
Catalyst/Ligand Pd(OAc)₂ / P(o-tol)₃A common and effective system for Heck reactions.
Base TEAA non-nucleophilic organic base is typically used.
Solvent Acetonitrile or DMFPolar aprotic solvents are generally preferred.
Temperature 100-120 °CHigh temperatures are usually necessary for the Heck reaction.

Conclusion and Future Outlook

The protocols outlined in this guide provide a robust framework for the palladium-catalyzed cross-coupling of 6-methoxy-4-methyl-1H-indazole derivatives. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions opens up a vast chemical space for the synthesis of novel indazole-based compounds with potential therapeutic applications. As with any synthetic methodology, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the scope and efficiency of these indispensable transformations in the field of drug discovery.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • 3-Iodo-6-methoxy-1-methyl-1H-indazole. (n.d.). MySkinRecipes. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • 3-Iodo-1H-indazole. (n.d.). Organic Syntheses. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme Connect. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Institutes of Health. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). National Institutes of Health. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (n.d.). ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). University of Wisconsin-Madison. [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). ACS Publications. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • 1H- and 2H-Indazoles. (n.d.). Thieme. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Intramolecular Heck Reaction of Unactivated Alkyl Halides. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). RSC Publishing. [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the purification of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic aldehyde. My aim is to equip you with the scientific rationale behind the recommended procedures to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A prevalent method for the synthesis of indazole-3-carbaldehydes is the Vilsmeier-Haack reaction. Common impurities may include:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of the 6-methoxy-4-methyl-1H-indazole precursor in your crude product.

  • Over-oxidation Product: The aldehyde group is susceptible to oxidation, which can result in the formation of the corresponding carboxylic acid, 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid. This is a very common impurity in aldehyde purifications.

  • Vilsmeier Reagent Adducts: Residual adducts from the Vilsmeier reagent (a complex of dimethylformamide and phosphorus oxychloride) can sometimes be observed.

  • Positional Isomers: Depending on the directing effects of the substituents on the indazole ring, minor amounts of other formylated isomers could potentially be formed.

  • Solvent Residues: Inadequate drying will leave residual solvents from the reaction or workup, such as DMF, ethyl acetate, or dichloromethane.

Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A2: It is not uncommon for crude products from Vilsmeier-Haack or similar reactions to be dark and oily due to the presence of polymeric byproducts and residual reagents. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary purification step. A simple trituration or a short silica plug filtration can often remove a significant portion of the baseline impurities. For instance, triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can sometimes precipitate your desired product as a more manageable solid.

Q3: I am observing significant streaking on my TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate is a common issue, especially with polar, nitrogen-containing heterocyclic compounds like your indazole derivative. The primary causes are typically:

  • Compound Overload: Applying too much of your sample to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution.

  • Inappropriate Solvent System: If the solvent system is too polar, the compound will travel with the solvent front, resulting in a streak. Conversely, if it's not polar enough, the compound will remain at the baseline. A good starting point for developing a suitable eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the mobile phase should improve the resolution.

  • Interaction with Silica Gel: The acidic nature of silica gel can lead to strong interactions with basic nitrogen atoms in your molecule, causing tailing and streaking. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.

Q4: Is 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde stable to storage?

A4: Aromatic aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acids, especially when exposed to air and light over extended periods. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues you may encounter during the purification of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

Problem 1: Low Recovery After Column Chromatography

Possible Causes & Solutions:

Cause Explanation Recommended Action
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, including some aldehydes.Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.
Irreversible Adsorption Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute with standard solvent systems.After running your column with the primary eluent, try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a small percentage of methanol in dichloromethane, to recover any strongly adsorbed material.
Improper Solvent System If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it will co-elute with impurities.Systematically develop your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation.
Incorrect Column Packing Poorly packed columns with air bubbles or channels will lead to inefficient separation and can result in product loss.Ensure your column is packed uniformly. Both slurry packing and dry packing methods can be effective if performed carefully.
Problem 2: Co-elution of Impurities During Column Chromatography

Possible Causes & Solutions:

Cause Explanation Recommended Action
Similar Polarity of Product and Impurity An impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography challenging.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. If this fails, consider a different purification technique like preparative HPLC or recrystallization.
Using an Isocratic Elution For complex mixtures, an isocratic (single solvent mixture) elution may not provide sufficient resolution.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
Problem 3: Difficulty in Achieving Crystallization

Possible Causes & Solutions:

Cause Explanation Recommended Action
Presence of Impurities Even small amounts of impurities can inhibit crystal formation.Ensure your material is of high purity before attempting recrystallization. It's often best to perform a chromatographic purification first.
Inappropriate Solvent Choice A good recrystallization solvent should dissolve the compound when hot but not when cold.Experiment with a range of solvents of varying polarities. Good starting points for aromatic aldehydes include ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.
Supersaturation Issues The solution may be supersaturated, preventing the initiation of crystallization.Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
Cooling Rate Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (230-400 mesh) to a suitable non-polar solvent (e.g., hexanes or petroleum ether).
  • Stir the mixture to create a uniform slurry. The amount of silica gel will depend on the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand (approx. 1 cm).
  • Pour the silica gel slurry into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Add another layer of sand on top of the silica gel bed.
  • Drain the solvent until it is level with the top of the sand.

3. Loading the Sample:

  • Dissolve your crude 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method and is often preferred for better resolution.
  • Carefully add the dry-loaded sample to the top of the column.

4. Elution:

  • Carefully add your predetermined eluent system to the column.
  • Begin collecting fractions.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.
Protocol 2: Recrystallization

This protocol requires some initial solvent screening to find the optimal solvent or solvent pair.

1. Solvent Selection:

  • Place a small amount of your impure compound into several test tubes.
  • Add a small amount of a different solvent to each test tube.
  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.
  • Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals upon cooling.

2. Recrystallization Procedure:

  • Place the impure compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot filtration to remove the charcoal or any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Workflow & Decision-Making Diagrams

Purification Strategy Workflow

Purification_Strategy Crude_Product Crude 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde Initial_Assessment Initial Assessment (TLC, NMR) Crude_Product->Initial_Assessment Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Complex Mixture Recrystallization Recrystallization Initial_Assessment->Recrystallization Relatively Clean Further_Purification Further Purification Needed Column_Chromatography->Further_Purification Recrystallization->Further_Purification Pure_Product Pure Product Further_Purification->Column_Chromatography Purity <98% Further_Purification->Pure_Product Purity >98%

Caption: A decision-making workflow for selecting the initial purification strategy.

Troubleshooting Column Chromatography

Troubleshooting_Column Start Problem with Column Chromatography Poor_Separation Poor Separation Check TLC again Start->Poor_Separation Low_Yield Low Yield Check for degradation Start->Low_Yield Streaking Streaking on Column Acid/Base interactions Start->Streaking node_ps1 Optimize Solvent System Poor_Separation->node_ps1 node_ps2 Try Gradient Elution Poor_Separation->node_ps2 node_ps3 Consider Different Stationary Phase Poor_Separation->node_ps3 node_ly1 Deactivate Silica Gel node_ly2 Use Neutral/Basic Alumina node_ly3 Flush Column with Polar Solvent node_s1 Add Triethylamine to Eluent node_s2 Use Neutral Alumina Low_Yield->node_ly1 Low_Yield->node_ly2 Low_Yield->node_ly3 Streaking->node_s1 Streaking->node_s2

Caption: A troubleshooting guide for common issues in column chromatography.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11486–11492. [Link]

  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

  • Somei, M., Yamada, F., & Kurauchi, T. (2003). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Intermediate. Heterocycles, 60(7), 1593. [Link]

  • Singh, G., Singh, M., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26779–26804. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • ResearchGate. (2010). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. [Link]

  • Pace, V., & Holzer, W. (2013). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic & Biomolecular Chemistry, 11(46), 8114–8118. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • MDPI. (2022). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Retrieved from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • ResearchGate. (2025). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

Optimization

preventing decomposition of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

Welcome to the dedicated technical support guide for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-ter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive laboratory experience.

Critical Overview: The Chemistry of Indazole Aldehyde Stability

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a robust synthetic intermediate, valued for the versatility of its aldehyde functional group in constructing more complex molecular architectures.[1][2][3] The indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[4][5] The 1H-tautomer of the indazole ring is the most thermodynamically stable form.[4][6][7]

However, the molecule's utility is directly tied to its purity. The aldehyde group, while synthetically useful, is also the primary site of potential degradation. The principal decomposition pathways of concern are oxidation and photodegradation . Understanding the mechanisms behind these processes is key to preventing them.

Table 1: Recommended Storage & Handling Parameters
ParameterRecommendationRationale
Temperature 2–8°CMinimizes the rate of potential degradation reactions and preserves long-term stability.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents aerobic oxidation of the aldehyde group to the corresponding carboxylic acid.[8]
Light Protect from Light (Amber Vial)The conjugated aromatic system is susceptible to photodegradation upon exposure to UV or visible light.[10]
Moisture Store in a DesiccatorPrevents hydrolysis and minimizes moisture-mediated degradation pathways.[8]
Container Tightly Sealed, Appropriate MaterialPrevents exposure to atmospheric oxygen and moisture. Use glass or other non-reactive containers.[11]
Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for long-term stability?

A1: For maximum shelf-life, store the compound at 2–8°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen.[8][9] The vial should be placed inside a desiccator located in a cold room or refrigerator to protect it from both moisture and light.

Q2: I only use the compound occasionally. How should I handle it to prevent degradation of the bulk material?

A2: When you need to use the compound, allow the entire sealed container to equilibrate to room temperature inside a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid. Once at room temperature, quickly weigh out the desired amount in a dry, low-humidity environment, then promptly purge the container with inert gas, reseal it tightly, and return it to cold storage.

Q3: What are the first visual signs of decomposition?

A3: The pure compound is typically a crystalline solid. The most common initial sign of degradation is a change in color, often a yellowing or darkening. This can indicate the formation of oxidized impurities or minor polymeric byproducts. The appearance of a sticky or oily consistency is a more advanced sign of significant degradation.

Q4: Can I dissolve the compound in a solvent for storage?

A4: Storing this compound in solution is not recommended for long-term stability. Solvents can facilitate decomposition pathways, and the stability will be highly dependent on the solvent's purity, dissolved oxygen content, and potential for reactivity. If you must prepare a stock solution, do so fresh for each experiment. Use a high-purity, anhydrous, and aprotic solvent (e.g., anhydrous DMF or DMSO) and store it under an inert atmosphere at low temperature for a very limited time.

Q5: Is the compound sensitive to acidic or basic conditions?

A5: The synthesis of similar indazole-3-carbaldehydes is often performed under slightly acidic conditions, suggesting good stability in this environment for short periods.[1][2] However, strong acids or bases should be avoided during storage and handling. The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[12] Extreme pH can catalyze unwanted side reactions involving the aldehyde or the heterocyclic core.

Troubleshooting Guide: Identifying and Solving Stability Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.

Issue 1: Color of the solid has changed from off-white/light yellow to dark yellow/brown.
  • Primary Suspect: Oxidation. The aldehyde group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid (6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid). Aldehydes are well-known to undergo autoxidation.[13] This process can be catalyzed by light and trace metal impurities.

  • Secondary Suspect: Photodegradation. Indazole scaffolds can be photoactive.[14][15] Chronic exposure to laboratory lighting, especially UV light, can lead to the formation of colored, complex byproducts.[10]

Solutions:

  • Confirm Purity: Before use, verify the compound's purity via an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR. The presence of a new peak corresponding to the carboxylic acid or a complex mixture of new signals would confirm degradation.

  • Inert Atmosphere Protocol: Immediately implement a strict inert gas handling protocol. Ensure you are using a good quality inert gas and that your technique for purging the container is effective.

  • Light Protection: Transfer the compound to an amber vial or wrap the existing vial in aluminum foil to completely exclude light.

Diagram 1: Primary Decomposition Pathways

cluster_main 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway Indazole Indazole Aldehyde (Pure Compound) Oxidized Carboxylic Acid Impurity (Color Change/Purity Loss) Indazole->Oxidized O₂ (Air) Trace Metals Photo Complex Photoproducts (Discoloration/Tarrying) Indazole->Photo UV/Visible Light (hv)

Caption: Key degradation routes for the indazole aldehyde.

Issue 2: Inconsistent results or lower-than-expected yields in subsequent reactions.
  • Primary Suspect: Reduced Purity. This is the most common cause. A lower concentration of the active starting material due to decomposition will naturally lead to lower yields of the desired product. The impurities themselves (e.g., the carboxylic acid) may also interfere with the reaction.

  • Secondary Suspect: Presence of Water. If the compound has been handled improperly, it may have adsorbed moisture. Water can act as a nucleophile or alter the reaction conditions in sensitive downstream applications (e.g., in reactions requiring anhydrous conditions like Grignard or Wittig reactions).

Solutions:

  • Re-qualify the Material: Do not assume the purity of a reagent that has been stored for a long time or shows visual signs of degradation. Run a quick purity check (TLC, NMR) before committing a large amount to a reaction.

  • Drying Protocol: If moisture is suspected, the compound can be dried under high vacuum for several hours. Ensure the temperature is kept low to avoid thermal degradation.

  • Purification: If the material is found to be impure but still largely intact, it may be possible to repurify it by recrystallization or column chromatography. However, for a starting material, it is often more time- and cost-effective to use a fresh, high-purity lot.

Protocols for Ensuring Compound Integrity
Protocol 1: Initial Receipt and Storage Workflow

This protocol outlines the essential steps to take upon receiving a new shipment of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

  • Visual Inspection: Upon receipt, visually inspect the container and the compound. Note the color and physical form. It should be a crystalline solid.

  • Log Information: Record the date of receipt, lot number, and initial appearance in your lab notebook.

  • Prepare for Storage: If the compound did not arrive in an amber vial, transfer it to one.

  • Inert Gas Purge: In a glove bag or by carefully using a dual-needle system, purge the headspace of the vial with dry argon or nitrogen for 1-2 minutes.

  • Seal and Label: Tightly seal the vial cap. If the cap liner is questionable, use paraffin film as an extra precaution. Label the vial clearly.

  • Cold Storage: Place the sealed vial into a desiccator. Place the desiccator in a refrigerator or cold room maintained at 2–8°C.

Diagram 2: Recommended Handling Workflow

Start Start: Need to use compound Equilibrate 1. Equilibrate vial to Room Temp (in Desiccator) Start->Equilibrate Weigh 2. Open and weigh quickly in dry environment Equilibrate->Weigh Purge 3. Purge vial headspace with inert gas (Ar/N₂) Weigh->Purge Seal 4. Reseal vial tightly Purge->Seal Store 5. Return to 2-8°C storage (in Desiccator) Seal->Store End End: Compound stored securely Store->End

Caption: Step-by-step workflow for handling the compound.

References
  • Bansal, R. K. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available at: [Link]

  • Alam, D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Available at: [Link]

  • Obach, R. S., et al. (2015). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Available at: [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]

  • Gutmann, B., et al. (2015). A Safe and Efficient Flow Oxidation of Aldehydes with O2. Organic Letters. Available at: [Link]

  • Mbatia, B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Scribd. (n.d.). Oxidation of Heterocyclic Compounds. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. Available at: [Link]

  • Alam, D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available at: [Link]

  • Wang, Y., et al. (2023). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Martins, J. E. D., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. Available at: [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Al-Achi, A., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde reactions

Welcome to the technical support center for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile heterocyclic aldehyde. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is key to successful drug discovery programs.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Question 1: I am struggling to synthesize 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. My reaction mixture turns a deep red/purple color, and my yields are low. What is happening and how can I fix it?

Answer: This is a classic issue encountered during the synthesis of indazole-3-carbaldehydes from electron-rich indoles via nitrosation. The likely cause is the formation of dimeric side products.[2]

  • The Chemistry: The standard synthesis proceeds through the nitrosation of the corresponding indole (5-methoxy-7-methyl-1H-indole) at the C3 position to form a nitroso-oxime intermediate. This intermediate then undergoes ring-opening and subsequent recyclization to yield the desired indazole-3-carbaldehyde.[2][3] However, the starting indole is nucleophilic and can attack the electrophilic nitroso intermediate, leading to the formation of intensely colored dimeric impurities.[2][3] This side reaction is especially prevalent with electron-rich indoles, such as the methoxy-substituted one you are using.

  • Troubleshooting Protocol:

    • Reverse Addition: The key to minimizing dimer formation is to maintain a low concentration of the nucleophilic indole throughout the reaction. Instead of adding the acid to a mixture of the indole and sodium nitrite, perform a "reverse addition." Prepare a solution of sodium nitrite and acid (the nitrosating mixture) and slowly add a solution of the 5-methoxy-7-methyl-1H-indole to it over a prolonged period (e.g., 1-2 hours) using a syringe pump.[2]

    • Temperature Control: Maintain a low temperature (0 °C) during the addition to further control the reaction rate and reduce side reactions.[2]

    • Stoichiometry: Use a significant excess of sodium nitrite (e.g., 8 equivalents) to ensure the rapid conversion of the indole to the nitroso intermediate, minimizing its availability to form dimers.[2]

  • Visualizing the Solution:

    G cluster_synthesis Synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde cluster_solution Troubleshooting Strategy Indole 5-Methoxy-7-methyl-1H-indole Intermediate Nitroso-Oxime Intermediate Indole->Intermediate Nitrosation Dimer Red Dimeric Impurity Indole->Dimer Nitrosating_Agent NaNO2 / Acid Nitrosating_Agent->Intermediate Product Target Indazole-Aldehyde Intermediate->Product Rearrangement Intermediate->Dimer Side Reaction (High [Indole]) Slow_Addition Slow Addition of Indole Minimize_Dimer Minimize Dimer Formation Slow_Addition->Minimize_Dimer Low_Temp Low Temperature (0 °C) Low_Temp->Minimize_Dimer Excess_Nitrite Excess NaNO2 Excess_Nitrite->Minimize_Dimer

    Figure 1. Synthetic pathway and troubleshooting logic.

Question 2: How do I purify my crude 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde?

Answer: Standard purification involves silica gel column chromatography.

  • Recommended Protocol:

    • Slurry Loading: Adsorb your crude product onto a small amount of silica gel.

    • Eluent System: A common and effective eluent system is a gradient of ethyl acetate in petroleum ether or hexanes. A typical starting point would be 8:2 petroleum ether/ethyl acetate.[2]

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC), staining with potassium permanganate if the product is not UV-active. The desired product is typically a yellowish solid.[2]

Reaction Troubleshooting

Reductive Amination

Question 3: I am performing a reductive amination, but the reaction is incomplete, and I see a persistent imine intermediate in my TLC and NMR. How can I drive the reaction to completion?

Answer: This is a common issue in reductive aminations. The formation of the imine is an equilibrium, and its subsequent reduction can be sluggish.

  • The Chemistry: Reductive amination is a two-step process within one pot: the formation of an imine (or iminium ion) from the aldehyde and an amine, followed by its reduction to the target amine. If the reduction step is slow, the imine can persist.

  • Troubleshooting Strategies:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol can be slow and can also react with the solvent. Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder and more selective reducing agent for imines and iminium ions and is less likely to reduce the starting aldehyde.

    • pH Adjustment: The formation of the iminium ion, which is more electrophilic than the imine, is catalyzed by mild acid (e.g., acetic acid). Adding a catalytic amount of acetic acid can accelerate the reaction.

    • Solvent: If using NaBH(OAc)₃, a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is preferred.

    • Order of Addition: For sensitive substrates, you can pre-mix the aldehyde, amine, and acid to form the imine/iminium ion before adding the reducing agent.

ParameterStandard Condition (Problematic)Recommended Condition (Solution)Rationale
Reducing Agent NaBH₄NaBH(OAc)₃More selective for imines/iminium ions.
Solvent MethanolDichloromethane (DCM)Aprotic, compatible with NaBH(OAc)₃.
Catalyst NoneCatalytic Acetic AcidAccelerates iminium ion formation.
Wittig Reaction

Question 4: My Wittig reaction with 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is low-yielding. The starting aldehyde is not fully consumed. What could be the issue?

Answer: The electron-donating nature of the methoxy group on the indazole ring can slightly deactivate the aldehyde, making it less electrophilic. Additionally, issues with the ylide generation can lead to poor results.

  • The Chemistry: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone to form an alkene.[4] The reactivity of the aldehyde is a key factor.

  • Troubleshooting Strategies:

    • Ylide Generation: Ensure your ylide is properly formed. This is the most common point of failure.

      • Use a strong, fresh base (e.g., n-BuLi, NaH, or KOtBu).

      • Ensure anhydrous conditions, as water will quench the ylide.

      • Allow sufficient time for the ylide to form before adding the aldehyde. The characteristic color of the ylide (often orange or deep red) should be present.

    • Reaction Temperature: While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed to completion, especially with a less reactive aldehyde.

    • Aldehyde Addition: Add the aldehyde solution slowly to the ylide solution at a controlled temperature to avoid side reactions.

N-Alkylation

Question 5: I am trying to alkylate the indazole nitrogen, but I am getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

Answer: The regioselectivity of N-alkylation on the indazole ring is a well-documented challenge and is highly dependent on the reaction conditions and the substituents on the indazole core.[5][6]

  • The Chemistry: The indazole anion, formed upon deprotonation, can be alkylated at either the N-1 or N-2 position. The N-1 tautomer is generally more thermodynamically stable.[6] The outcome of the reaction depends on a delicate balance of steric and electronic factors.

  • Controlling Regioselectivity:

    • For N-1 Alkylation (Thermodynamic Product):

      • Base/Solvent System: Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or toluene generally favors N-1 alkylation.[5] This is considered to be under thermodynamic control.

    • For N-2 Alkylation (Kinetic Product):

      • Base/Solvent System: Using a stronger, more polar system like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile often favors the N-2 isomer, which is the kinetic product.

    • Substituent Effects: The presence of substituents, particularly at the C7 position, can sterically hinder the N-1 position and favor N-2 alkylation.[5] Your 4-methyl and 6-methoxy groups are unlikely to exert a strong directing effect, so the choice of base and solvent will be paramount.

    G Indazole_Aldehyde 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde Base Base (e.g., NaH or K2CO3) Indazole_Aldehyde->Base Deprotonation N1_Product N-1 Alkylated Product (Thermodynamic) Base->N1_Product Alkylation N2_Product N-2 Alkylated Product (Kinetic) Base->N2_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Product Alkyl_Halide->N2_Product Conditions_N1 NaH in THF Conditions_N1->N1_Product Favors Conditions_N2 K2CO3 in DMF Conditions_N2->N2_Product Favors

    Figure 2. Controlling N-alkylation regioselectivity.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14337–14342. [Link]

  • Keating, S. T., O'Brien, E. M., El-Sokkary, A., McArdle, P., & Moynihan, H. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132204. [Link]

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367–27393. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Veeprho. (n.d.). 5-Methoxy-7-methyl-1-nitroso-1H-indole. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved January 26, 2026, from [Link]

  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved January 26, 2026, from [Link]

  • Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2010). The N-alkylation of indazoles. Arkivoc, 2010(7), 1–10. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticipated Biological Activity of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde in Oncology and Inflammation

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the foundational framework for numerous therapeutic agents with applications ranging from oncology to inflammatory disorders.[2][3] This guide provides a comparative analysis of the anticipated biological activity of a specific, lesser-studied derivative, 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, against other well-characterized indazoles. Drawing upon established structure-activity relationships and experimental data from analogous compounds, we will explore its potential as an anticancer and anti-inflammatory agent.

The Indazole Nucleus: A Versatile Pharmacophore

Indazole derivatives exhibit a remarkable diversity of pharmacological effects, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][3][4][5] This versatility stems from the ability to modify the indazole core at various positions, thereby fine-tuning its interaction with biological targets. Several FDA-approved drugs, such as the anti-cancer agent niraparib and the antiemetic granisetron, feature the indazole moiety, underscoring its clinical significance.[4][5] The biological activity of indazole derivatives is often attributed to their ability to act as kinase inhibitors, a class of drugs that block enzymes involved in cell signaling pathways crucial for cell growth and proliferation.[6]

Anticipated Biological Profile of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

While direct experimental data for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is not extensively available in the public domain, we can infer its potential biological activities by examining the contributions of its key structural features in other indazole analogs.

  • The Indazole Core : Provides the fundamental scaffold for interaction with various biological targets.

  • 6-Methoxy Group : The presence of a methoxy group can enhance the antioxidant and antiproliferative activities of heterocyclic compounds by acting as hydrogen or electron donors to stabilize free radicals.[7]

  • 4-Methyl Group : Alkyl substitutions on the benzene ring of the indazole can influence lipophilicity and steric interactions with target proteins, potentially modulating activity and selectivity.

  • 3-Carbaldehyde Group : The aldehyde functionality at the 3-position is a key synthetic handle, allowing for the facile generation of a diverse library of derivatives.[6] It can also participate in hydrogen bonding and other interactions within a biological target's active site.

Based on these features, 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is hypothesized to possess both anticancer and anti-inflammatory properties.

Comparative Analysis: Anticancer Activity

The anticancer potential of indazole derivatives is well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines.[8][9] This activity is often mediated through the inhibition of protein kinases that are dysregulated in cancer.

To contextualize the potential of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, we compare it with other indazole derivatives for which anticancer activity has been experimentally determined.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Compound 2f (an indazole derivative) Multiple cancer cell lines0.23–1.15[8]
Compound 6i (indazole-pyrimidine derivative) HUVEC1.37[10]
Compound 6o (1H-indazole-3-amine derivative) K5625.15[5]
Compound 93 (3-(pyrrolopyridin-2-yl)indazole derivative) HL60, HCT1160.0083, 0.0013[4]
Entrectinib (ALK inhibitor) ALK0.012[4]

The significant potency of compounds like 93 and Entrectinib highlights the potential for discovering highly active anticancer agents within the indazole class. The methoxy substituent on our target compound, 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, is a feature shared with other bioactive molecules and may contribute favorably to its anticancer profile.[7]

Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro anticancer activity of indazole derivatives using the MTT assay.

Comparative Analysis: Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[11][12][13]

The anti-inflammatory potential of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde can be benchmarked against other indazoles with established anti-inflammatory effects.

Compound/DerivativeModel/AssayEfficacyReference
Indazole Carrageenan-induced paw edema (100 mg/kg)61.03% inhibition[11]
5-Aminoindazole Carrageenan-induced paw edema (100 mg/kg)83.09% inhibition[11]
Benzydamine Non-steroidal anti-inflammatory drugClinically used[3]
2,3-diphenyl-2H-indazole derivatives (18, 23) In vitro COX-2 inhibitionActive[13]

The data for indazole and 5-aminoindazole demonstrate that substitutions on the indazole ring can significantly impact anti-inflammatory potency.[11] The methoxy group in 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, with its potential antioxidant properties, may contribute to an anti-inflammatory effect by mitigating oxidative stress, a key component of the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard, and test groups) and fasted overnight with free access to water.

  • Compound Administration: The test compound (6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde), a standard anti-inflammatory drug (e.g., diclofenac or indomethacin), and the vehicle (e.g., saline or a suspension agent) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Carrageenan_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_inflammation_measurement Inflammation and Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping and Fasting Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Test, Standard, Vehicle) Grouping->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume (0-5 hours) Carrageenan_Injection->Paw_Measurement Calculate_Inhibition Calculate % Inhibition of Edema Paw_Measurement->Calculate_Inhibition

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of indazole derivatives using the carrageenan-induced paw edema model.

Conclusion and Future Directions

While further experimental validation is necessary, the structural features of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde suggest its potential as a promising candidate for development as an anticancer and anti-inflammatory agent. The established biological activities of structurally related indazoles provide a strong rationale for its investigation.

Future research should focus on the synthesis and in vitro evaluation of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde using the standardized assays outlined in this guide. Subsequent in vivo studies in relevant animal models will be crucial to ascertain its therapeutic potential and pharmacokinetic profile. The insights gained from such studies will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile indazole class of compounds.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. orientjchem.org. Available at: [Link]

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. Available at: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido-4-subtituted-thiazole-5-indazole Derivatives. Research and Reviews. Available at: [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. Available at: [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The compound 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of these complex molecules. Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of synthesized 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, grounded in established scientific principles and regulatory expectations.

The Synthetic Landscape and Anticipated Impurities

The reaction proceeds via the formation of a nitroso-intermediate, followed by a ring rearrangement to yield the desired indazole product.[1][3] This transformation, while effective, can lead to a predictable profile of process-related impurities.

Potential Impurities in the Synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde:

  • Unreacted Starting Material: Residual 6-Methoxy-4-methyl-1H-indole.

  • Oxime Intermediate: A key intermediate in the ring-opening and re-closure mechanism.[3]

  • Regioisomers: Potential for the formation of other isomeric indazole products, although the 3-carbaldehyde is generally the major product.

  • Dimers: Self-condensation products that can form as a side reaction, particularly with electron-rich indoles.[3]

  • By-products from Side Reactions: Nitration of the aromatic ring can occur under certain conditions.[3]

  • Residual Solvents and Reagents: From the reaction and purification steps (e.g., DMF, ethyl acetate, petroleum ether).

The following diagram illustrates the likely synthetic pathway and the points at which key impurities may arise.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Starting_Material 6-Methoxy-4-methyl-1H-indole Reagents NaNO2, HCl, DMF/H2O Reaction_Mixture Reaction Mixture Starting_Material->Reaction_Mixture Reagents->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Unreacted_SM Unreacted Starting Material Reaction_Mixture->Unreacted_SM Incomplete Reaction Oxime Oxime Intermediate Reaction_Mixture->Oxime Trapped Intermediate Dimers Dimers/By-products Reaction_Mixture->Dimers Side Reactions Purification Column Chromatography Crude_Product->Purification Final_Product 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde Purification->Final_Product Residual_Solvents Residual Solvents Purification->Residual_Solvents Incomplete Removal

Caption: Plausible synthetic workflow and points of impurity introduction.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with Ultraviolet (UV) detection is the workhorse for purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and robustness.[6]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, a reversed-phase HPLC method is most appropriate.

Advantages:

  • High Sensitivity: Capable of detecting impurities at very low levels, often below the 0.05% reporting threshold stipulated by ICH guidelines.[7]

  • Excellent Resolution: Can separate structurally similar impurities, such as regioisomers.

  • Quantitative Accuracy: Provides accurate and precise quantification of the main component and its impurities.

  • Versatility: A wide range of stationary and mobile phases allows for method optimization for various analytes.[6]

Limitations:

  • Requires a Chromophore: The analyte and its impurities must absorb UV light to be detected.

  • Non-volatile Impurities Only: Not suitable for the analysis of volatile residual solvents.

  • Reference Standards Required: Accurate quantification of impurities typically requires their corresponding reference standards.

Table 1: Comparison of HPLC Performance with Other Techniques

ParameterHPLC-UVGC-MSqNMR
Limit of Detection ~0.01% - 0.1%~0.001% - 0.1%~0.1% - 0.5%
Primary Application Purity, Impurity ProfilingVolatile Impurities, IdentificationAbsolute Purity, Structural Confirmation
Quantification Relative (requires standards)Semi-quantitative/RelativeAbsolute (with internal standard)
Sample Throughput HighMediumLow to Medium
Structural Info Limited (Retention Time)Yes (Mass Spectrum)Yes (Chemical Shifts, Couplings)

Experimental Protocol: Proposed HPLC-UV Method

This protocol is a starting point for method development, based on methods for similar heterocyclic compounds.[8][9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 310 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

G Sample_Prep Sample Preparation (1 mg/mL in Diluent) Injection Inject 10 µL Sample_Prep->Injection Separation C18 Column Separation with Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Peak Area %) Detection->Data_Analysis

Caption: General workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While the target molecule itself may have limited volatility, GC-MS is invaluable for identifying and quantifying residual solvents and certain volatile impurities.[11][12]

Principle: GC separates volatile components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that acts as a molecular fingerprint.

Advantages:

  • Excellent for Volatile Impurities: The gold standard for analyzing residual solvents.

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of known impurities and structural information for unknown ones.[11]

  • Established Libraries: Extensive mass spectral libraries are available for rapid identification of common solvents and by-products.

Limitations:

  • Analyte Must be Volatile and Thermally Stable: Not suitable for non-volatile or thermally labile compounds. The target molecule may require derivatization.

  • Quantification Can be Complex: Requires careful calibration and may be less precise than HPLC for non-volatile impurities.

Experimental Protocol: Proposed GC-MS Headspace Method for Residual Solvents

  • Instrumentation: A GC system with a mass selective detector and a headspace autosampler.

  • Column: A non-polar column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-400 amu.

  • Headspace Parameters:

    • Sample: Accurately weigh ~100 mg of the sample into a headspace vial.

    • Diluent: Add 1 mL of a high-boiling solvent (e.g., DMSO).

    • Incubation: 80 °C for 15 min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be employed as a powerful quantitative technique (qNMR) for purity assessment.[13][14]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei it represents, allowing for a direct comparison of the analyte to a certified internal standard.

Advantages:

  • Definitive Structural Information: Provides unequivocal confirmation of the target molecule's structure and can be used to identify unknown impurities.

  • Absolute Quantification (qNMR): Does not require a reference standard for each impurity. Purity is determined relative to a certified internal standard of a different compound.[15][16]

  • Universal Detection: Detects any proton-containing species, including those without a UV chromophore.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • Requires High Purity Internal Standard: The accuracy of qNMR is dependent on the purity of the internal standard.

Experimental Protocol: ¹H-qNMR for Purity Assessment

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde sample.

    • Accurately weigh a similar mass of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

G Sample_Prep Accurately weigh sample and internal standard. Dissolve in deuterated solvent. NMR_Acquisition Acquire ¹H NMR spectrum with quantitative parameters (long D1). Sample_Prep->NMR_Acquisition Data_Processing Process spectrum and integrate analyte and standard signals. NMR_Acquisition->Data_Processing Calculation Calculate purity using the standard qNMR formula. Data_Processing->Calculation

Caption: Workflow for purity determination by ¹H-qNMR.

Regulatory Context and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[7][14][17][18][19] These guidelines are critical for ensuring the safety of pharmaceutical products.

Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2)[17]

Any impurity observed at a level above the reporting threshold must be documented. If an impurity exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, its biological safety must be established.

Conclusion and Recommendations

A comprehensive purity assessment of synthesized 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde requires an integrated analytical strategy.

  • HPLC-UV should be the primary method for routine purity testing and the quantification of known and unknown non-volatile impurities. Its high sensitivity and resolving power are ideal for detecting trace-level contaminants.

  • GC-MS is essential for the analysis of residual solvents and any potential volatile by-products from the synthesis. A headspace method is recommended to avoid thermal degradation of the target molecule.

  • ¹H-qNMR serves as a powerful orthogonal method for absolute purity determination and is invaluable for structural confirmation of the final product and for the identification of unknown impurities. It is particularly useful when reference standards for impurities are not available.

By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde, thereby safeguarding the integrity of the subsequent drug development process.

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